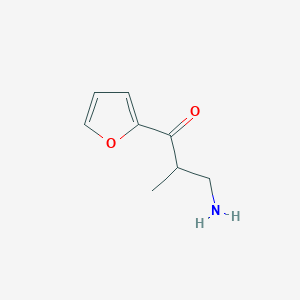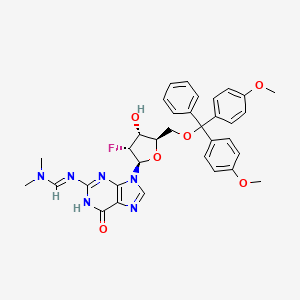
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of an aminocyclopropyl group attached to a dimethylaniline moiety, forming a dihydrochloride salt. This compound is of interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride typically involves the following steps:
Formation of the aminocyclopropyl intermediate: This can be achieved through the reaction of cyclopropylamine with appropriate reagents under controlled conditions.
Coupling with dimethylaniline: The aminocyclopropyl intermediate is then coupled with N,N-dimethylaniline using suitable coupling agents and catalysts.
Formation of the dihydrochloride salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the aminocyclopropyl group or the aniline moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group may interact with enzymes or receptors, leading to modulation of their activity. The dimethylaniline moiety can also contribute to the compound’s overall biological effects by interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-aminocyclopropyl)phenyl derivatives: These compounds share the aminocyclopropyl group and have similar biological activities.
N,N-dimethylaniline derivatives: Compounds with the dimethylaniline moiety exhibit similar chemical reactivity and applications.
Uniqueness
4-(2-aminocyclopropyl)-N,N-dimethylaniline dihydrochloride is unique due to the combination of the aminocyclopropyl and dimethylaniline groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H18Cl2N2 |
|---|---|
Molekulargewicht |
249.18 g/mol |
IUPAC-Name |
4-(2-aminocyclopropyl)-N,N-dimethylaniline;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12;;/h3-6,10-11H,7,12H2,1-2H3;2*1H |
InChI-Schlüssel |
UNGGFVISCZZMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2CC2N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[3-(Methylamino)oxolan-3-yl]methanol hydrochloride](/img/structure/B13153836.png)


![2-Methyl-3-[(3-methylbutan-2-yl)oxy]aniline](/img/structure/B13153847.png)
![4-[3-(2-Fluorophenyl)propyl]aniline](/img/structure/B13153849.png)
![3-Methyl-N-[(3R)-piperidin-3-YL]butanamide](/img/structure/B13153850.png)
![5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-YL]furan-2-carbaldehyde](/img/structure/B13153851.png)

